molecular formula C15H14N4O2 B12241576 2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}pyrimidine-4-carbonitrile

2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}pyrimidine-4-carbonitrile

Cat. No.: B12241576
M. Wt: 282.30 g/mol
InChI Key: JJQGDQZBSFKEPZ-UHFFFAOYSA-N
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Description

2-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyrimidine-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyrimidine-4-carbonitrile typically involves multiple steps. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxin with methylamine to form an intermediate, which is then reacted with pyrimidine-4-carbonitrile under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyrimidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}pyrimidine-4-carbonitrile lies in its combined benzodioxin and pyrimidine rings, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds .

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]pyrimidine-4-carbonitrile

InChI

InChI=1S/C15H14N4O2/c1-19(15-17-5-4-12(9-16)18-15)10-11-2-3-13-14(8-11)21-7-6-20-13/h2-5,8H,6-7,10H2,1H3

InChI Key

JJQGDQZBSFKEPZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=NC=CC(=N3)C#N

Origin of Product

United States

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